N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
CAS No.: 899994-92-4
Cat. No.: VC11889415
Molecular Formula: C21H19FN4O4S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899994-92-4 |
|---|---|
| Molecular Formula | C21H19FN4O4S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C21H19FN4O4S/c1-13-4-2-3-5-18(13)26-19(16-11-31(29,30)12-17(16)25-26)24-21(28)20(27)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | ZNACUUHUXNLFGH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
Introduction
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic molecule featuring a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system. This compound incorporates both a 4-fluorophenyl group and a 2-methylphenyl group, attached to an ethanediamide backbone. The presence of these aromatic rings and the thieno[3,4-c]pyrazole moiety suggests potential biological activity, such as antimicrobial or anticancer properties, although specific data on this compound is not readily available in the provided search results.
Potential Applications and Biological Activity
While specific biological activity data for this compound is not available, similar compounds with thieno[3,4-c]pyrazole cores have shown promise in various therapeutic areas:
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Antimicrobial Activity: Thieno[3,4-c]pyrazoles have been explored for their antimicrobial properties, suggesting potential applications against bacterial or fungal infections.
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Anticancer Activity: Some heterocyclic compounds with similar structures have demonstrated anticancer activity, although this would require specific testing for this compound.
Synthesis and Chemical Reactions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide would likely involve several key steps:
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Formation of the Thieno[3,4-c]pyrazole Core: This might involve condensation reactions between appropriate thiophene and pyrazole precursors.
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Attachment of Aromatic Groups: The 2-methylphenyl and 4-fluorophenylmethyl groups would be attached through appropriate coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Chemical Structure | Thieno[3,4-c]pyrazole core with attached aromatic groups |
| Potential Applications | Antimicrobial, anticancer (speculative) |
| Synthesis Steps | Formation of thieno[3,4-c]pyrazole core, attachment of aromatic groups |
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